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N-[3-(3,4-DIMETHYLBENZAMIDO)NAPHTHALEN-2-YL]-3,4-DIMETHYLBENZAMIDE

Antitumor Cytotoxicity assay K562 leukemia

Researchers requiring a validated reference standard for naphthalenyl benzamide cytotoxicity assays often face inconsistent inter-laboratory results. This compound resolves that with a defined dose-response curve and quantitative K562 data. Key supply advantages: • Published 72-h cytotoxicity baseline against K562 cells, enabling direct assay validation. • Defined XLogP3 of 6.3 and tPSA of 58.2 Ų, serving as a lipophilic extreme probe for PAMPA or Caco-2 permeability model training. • Exact 2,3-bis(3,4-dimethylbenzamido)naphthalene connectivity guaranteed, avoiding the altered target-binding and unpredictable cytotoxicity of generic substitutes.

Molecular Formula C28H26N2O2
Molecular Weight 422.528
CAS No. 476283-96-2
Cat. No. B3017443
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[3-(3,4-DIMETHYLBENZAMIDO)NAPHTHALEN-2-YL]-3,4-DIMETHYLBENZAMIDE
CAS476283-96-2
Molecular FormulaC28H26N2O2
Molecular Weight422.528
Structural Identifiers
SMILESCC1=C(C=C(C=C1)C(=O)NC2=CC3=CC=CC=C3C=C2NC(=O)C4=CC(=C(C=C4)C)C)C
InChIInChI=1S/C28H26N2O2/c1-17-9-11-23(13-19(17)3)27(31)29-25-15-21-7-5-6-8-22(21)16-26(25)30-28(32)24-12-10-18(2)20(4)14-24/h5-16H,1-4H3,(H,29,31)(H,30,32)
InChIKeyUVLCHPRUVUVHJQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Compound Identity and Physicochemical Profile


N-[3-(3,4-Dimethylbenzamido)naphthalen-2-yl]-3,4-dimethylbenzamide (PubChem CID 5066322; synonym DMNB) is a fully synthetic, symmetrical bis-benzamide built on a 2,3-diaminonaphthalene scaffold. The molecule belongs to the broader naphthalenyl benzamide class that has been investigated for antitumor applications, particularly in multiple myeloma [1]. Its computed physicochemical profile – molecular weight 422.5 Da, XLogP3 of 6.3, topological polar surface area of 58.2 Ų, two hydrogen-bond donors, and two hydrogen-bond acceptors – positions it as a relatively lipophilic, low-polarity small molecule distinct from more polar or charged benzamide derivatives [2].

Symmetrical bis-benzamide architecture built on a naphthalene-2,3-diamine scaffold
Lipophilic, low-polarity chemical space distinct from polar benzamide derivatives
Supports cancer cell-model studies, including multiple myeloma research models

Structural Uniqueness and Substitution Risks


The symmetrical 2,3-bis(3,4-dimethylbenzamido)naphthalene architecture of this compound is structurally distinct from mono-substituted naphthylbenzamides (e.g., N-(1-naphthyl)benzamide) and from clinically explored benzamides such as entinostat (MS-275). The presence of two 3,4-dimethylbenzoyl groups on a naphthalene-2,3-diamine core creates a rigid, V-shaped conformation with two methyl-rich aromatic wings flanking a central naphthalene plane, which cannot be reproduced by simply mixing mono-benzamide fragments or by using a different substitution pattern. Generic substitution without confirming this exact connectivity risks introducing different target-binding geometry, altered logP, and unpredictable cytotoxicity profiles, as evidenced by the complete loss of anti-myeloma activity reported when the 2-hydroxy moiety of the related lead compound CCF1172 was modified to O-methyl [1]. Published screening data for the target compound against K562 cells exist and provide a quantitative baseline against which any proposed alternative must be benchmarked [2].

Structure

The rigid V-shaped bis(3,4-dimethylbenzamido)naphthalene may not be reproduced by mono-benzamide fragments or alternate substitution patterns.

Lipophilicity

Replacing the 3,4-dimethyl groups can significantly shift logP and target-binding geometry, altering assay behavior.

Activity

Minor structural modifications (e.g., O-methyl of a related lead) eliminated cell-model response, highlighting substitution sensitivity.

Quantitative Comparator Evidence


K562 Leukemia Cytotoxicity Screening

In a 72-hour cytotoxicity screen against K562 chronic myelogenous leukemia cells, this compound was tested alongside a panel of structurally related naphthalene benzamide derivatives. The compound demonstrated a measurable reduction in K562 cell viability in the cell QB assay, providing a quantitative reference point for procurement decisions [1]. Comparison against other members of the same library showed that cytotoxicity is highly sensitive to the specific substitution pattern on the benzamide rings, with the 3,4-dimethyl configuration yielding a distinct activity profile [1]. The published dose–response data (Figure 4 of the source) allow direct graphical comparison of this compound's curve against other library members tested under identical conditions.

K562 Cytotoxicity
Head-to-head
Dose-response curve visually distinct from structurally related benzamides in identical cell QB assay conditions (Figure 4).
Reported cell-model response context; supports cytotoxicity endpoint review.
IC50 retrievable from published curve; co-tested comparator data available.
Antitumor Cytotoxicity assay K562 leukemia

Lipophilicity and LogP Comparison

The target compound has a computed XLogP3 of 6.3, placing it in a high-lipophilicity range that differentiates it from simpler mono-benzamide naphthalene analogs [1]. By comparison, the unsubstituted N-(1-naphthyl)benzamide has a significantly lower computed logP (approximately 3.5–3.8 based on its smaller molecular surface and absence of methyl substituents). Each additional methyl group on the benzoyl ring is estimated to contribute approximately +0.5 to logP; the symmetrical bis(3,4-dimethylbenzamide) arrangement adds four methyl groups plus a second benzamide unit, cumulatively shifting logP by approximately +2.5 to +2.8 log units versus the mono-benzamide baseline [2]. This differential is large enough to meaningfully alter membrane permeability, plasma protein binding, and intracellular distribution.

Lipophilicity (XLogP3)
Reported
XLogP3 6.3, approximately 2.5–2.8 log units above the mono-benzamide naphthalene baseline.
Supports physicochemical profiling and assay behavior differentiation.
Computed value; experimental logP may differ.
Physicochemical profiling Lipophilicity Drug-likeness

Polar Surface Area and Hydrogen Bonding

The compound has a relatively low topological polar surface area (tPSA) of 58.2 Ų, with only 2 hydrogen-bond donors and 2 hydrogen-bond acceptors [1]. This profile is substantially lower than that of the anti-myeloma lead CCF1172 (which contains a 2-hydroxy substituent and a chlorine atom, adding polarity and hydrogen-bonding capacity) and markedly lower than hydroxamate-based HDAC inhibitors such as entinostat (MS-275; tPSA typically >90 Ų owing to the hydroxamic acid group). The low tPSA and limited hydrogen-bonding functionality suggest superior passive membrane permeability relative to more polar bis-benzamide or benzamide–hydroxamate congeners, though this comes at the cost of reduced aqueous solubility [1][2].

tPSA & H-Bonding
Class-level
tPSA 58.2 Ų, HBD 2, HBA 2; >32 Ų lower than hydroxamate benzamide analogs.
Positions in oral bioavailability chemical space; differentiates from more polar congeners.
Computed property; membrane permeability requires experimental validation.
Drug-likeness parameters Membrane permeability CNS penetration potential

InChI Key-Based Identity Verification

The compound possesses a unique, computationally derived InChI Key (UVLCHPRUVUVHJQ-UHFFFAOYSA-N) and canonical SMILES string (CC1=C(C=C(C=C1)C(=O)NC2=CC3=CC=CC=C3C=C2NC(=O)C4=CC(=C(C=C4)C)C)C) that unambiguously distinguish it from all structural isomers and close analogs [1]. The symmetrical nature of the bis(3,4-dimethylbenzamide) substitution is captured in the InChI string (InChI=1S/C28H26N2O2/c1-17-9-11-23(13-19(17)3)27(31)29-25-15-21-7-5-6-8-22(21)16-26(25)30-28(32)24-12-10-18(2)20(4)14-24/h5-16H,1-4H3,(H,29,31)(H,30,32)), which confirms the 2,3-disubstitution pattern on the naphthalene ring. Any positional isomer (e.g., 1,2- or 1,8-disubstitution) or any analog with a different methylation pattern on the benzoyl rings will produce a different InChI Key, enabling unambiguous identity verification upon receipt [1].

Structural Identity
Specification review
Unique InChI Key: UVLCHPRUVUVHJQ-UHFFFAOYSA-N; any isomer yields a non-matching key.
Enables unambiguous identity verification upon receipt.
Computed identity; verify against COA and analytical data.
Compound authentication Quality control Procurement specification

Research and Industrial Application Scenarios


K562 Cytotoxicity Reference Standard

The compound's published 72-hour cytotoxicity data against K562 cells in a focused benzamide library [1] support its use as either a reference standard for assay validation or as a member of a broader naphthalene benzamide screening collection. Its defined dose–response curve under standardized conditions (cell QB assay, triplicate independent experiments) makes it suitable for inter-laboratory benchmarking of cytotoxicity assay reproducibility [1].

High-LogP Membrane Permeability Probe

With a computed XLogP3 of 6.3 and tPSA of only 58.2 Ų [2], this compound serves as a useful lipophilic probe for parallel artificial membrane permeability assays (PAMPA), Caco-2 monolayer studies, or in silico model training sets. Its placement at the lipophilic extreme of the naphthalene benzamide chemical space allows researchers to map the relationship between logP, tPSA, and membrane flux for this scaffold class [2].

SAR Scaffold for Benzamide Variation

The symmetrical bis(3,4-dimethylbenzoyl) substitution pattern provides a well-defined starting point for systematic SAR studies. Researchers can modify one or both benzoyl rings (e.g., replacing methyl with halogen, methoxy, or trifluoromethyl groups) while retaining the naphthalene-2,3-diamine core, using this compound as the dimethyl reference standard. The K562 cytotoxicity dataset [1] provides a direct activity baseline against which substituent effects can be measured.

Lipophilic Bis-Benzamide Method Development

The compound's high lipophilicity (XLogP3 6.3 [2]) and symmetrical structure make it a challenging but informative test analyte for developing reversed-phase HPLC methods, LC-MS ionization protocols, or NMR characterization workflows for highly lipophilic, low-polarity aromatic amides. Its InChI Key and SMILES [2] provide unambiguous digital identity for method validation documentation.

Application
Selection Property
Validation Focus
K562 cytotoxicity reference
Published dose-response dataset
Inter-laboratory assay benchmarking
Membrane permeability probe
High lipophilicity, low tPSA
PAMPA, Caco-2, and in silico model studies
SAR scaffold for benzamide variation
Symmetrical bis(3,4-dimethylbenzoyl) core
Substituent effects vs. K562 cytotoxicity baseline
Method development analyte
High lipophilicity, symmetrical structure
Reversed-phase HPLC, LC-MS ionization methods
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